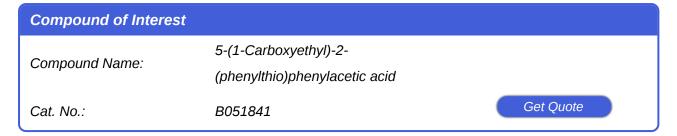


# Synthesis of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid**, a key intermediate in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID), Zaltoprofen.[1] This document details the chemical properties, a multi-step synthesis protocol adapted from patent literature, and relevant data presented in a structured format for ease of reference.

## **Compound Overview**

**5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid** (CAS No. 83237-49-4) is a dicarboxylic acid containing a phenylthio substituent.[1] Its structure is fundamental to the subsequent cyclization reaction that forms the active pharmaceutical ingredient, Zaltoprofen.

### **Chemical and Physical Properties**

A summary of the key chemical and physical properties of the title compound is presented in Table 1. This data is crucial for its identification, handling, and purification.



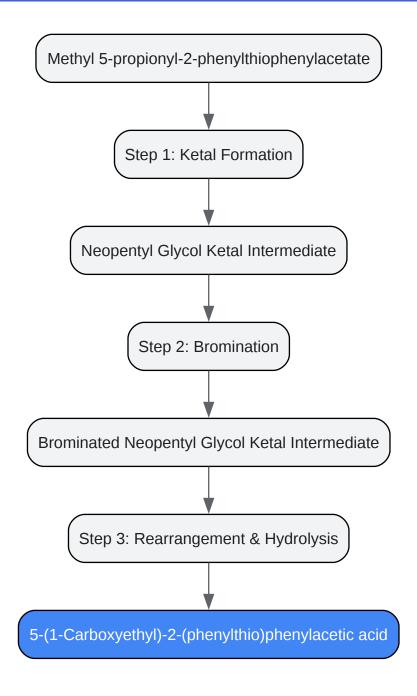
Property	Value	Reference
CAS Number	83237-49-4	[1]
Molecular Formula	C17H16O4S	[1]
Molecular Weight	316.37 g/mol	[1]
Appearance	Off-white solid	[1]
Melting Point	145-146 °C	[1][2]
Boiling Point (Predicted)	517.4 ± 50.0 °C	[1]
Density (Predicted)	1.34 ± 0.1 g/cm <sup>3</sup>	[1]
pKa (Predicted)	4.09 ± 0.10	[1]
Solubility	Slightly soluble in acetone and DMSO	[1]

## **Synthesis Pathway**

The synthesis of **5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid** can be achieved through various routes. This guide details a three-step process adapted from Chinese patent CN103351318A, which starts from methyl 5-propionyl-2-phenylthiophenylacetate.[2]

The overall synthetic workflow is depicted below:





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Figure 1: Overall synthetic workflow for the preparation of the target compound.

The detailed chemical transformations are illustrated in the following reaction scheme:





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### References

- 1. 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid(83237-49-4) 1H NMR [m.chemicalbook.com]
- 2. 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid | C17H16O4S | CID 9883399 -PubChem [pubchem.ncbi.nlm.nih.gov]
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